molecular formula C₈H₆BrCl B1140273 1-(2-Bromoethenyl)-4-chlorobenzene CAS No. 125428-11-7

1-(2-Bromoethenyl)-4-chlorobenzene

Cat. No. B1140273
M. Wt: 217.49
InChI Key:
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Description

Synthesis Analysis

The synthesis of compounds related to 1-(2-Bromoethenyl)-4-chlorobenzene often involves complex reactions, where precision in the control of conditions is critical. For example, the preparation of N-Allyl-N-(1-(5-bromo-2-((4-chlorobenzyl)oxy)benzyl)piperidin-4-yl)-4-chlorobenzamide demonstrates the intricacy of synthesizing halogenated benzene derivatives, involving multiple steps such as elimination, reduction, and bromination reactions (H. Bi, 2014).

Molecular Structure Analysis

The molecular structure of chlorobenzene and bromobenzene derivatives, including those similar to 1-(2-Bromoethenyl)-4-chlorobenzene, has been studied using various spectroscopic techniques. For instance, the 1H and 2H NMR spectra provide insights into the molecular structure, demonstrating the phenyl ring's structural similarities across derivatives (J. Jacobsen & K. Schaumburg, 1977).

Chemical Reactions and Properties

The chemical reactivity and properties of halogenated benzene derivatives like 1-(2-Bromoethenyl)-4-chlorobenzene are influenced by the presence of halogen atoms. These compounds participate in various chemical reactions, including electrophilic aromatic substitution and coupling reactions, which are pivotal in synthesizing complex organic molecules. The synthesis and fluorescence properties of related compounds underscore the utility of these reactions in creating materials with desirable photoluminescent properties (Liang Zuo-qi, 2015).

Physical Properties Analysis

The physical properties of 1-(2-Bromoethenyl)-4-chlorobenzene derivatives, such as melting and boiling points, solubility, and crystalline structure, are crucial for their application in various domains. Experimental and theoretical investigations, including FT-IR and FT-Raman spectroscopy, offer detailed information on the vibrational modes of such compounds, enhancing our understanding of their physical characteristics (V. Udayakumar et al., 2011).

Scientific Research Applications

  • NMR Spectra Analysis : Jacobsen and Schaumburg (1977) studied the 1H and 2H NMR spectra of chlorobenzene and bromobenzene in a liquid crystalline phase, providing insights into the molecular structure and properties of such compounds (Jacobsen & Schaumburg, 1977).

  • Dissociative Electron Attachment Study : Mahmoodi-Darian et al. (2010) investigated dissociative electron attachment to 1-bromo-2-chlorobenzene and 1-bromo-3-chlorobenzene, exploring their ion formation and temperature effects (Mahmoodi-Darian et al., 2010).

  • Kinetic Analysis in Ion Fragmentation : Rosenstock et al. (1979) studied the fragmentation of chlorobenzene ion using photoelectron–photoion coincidence techniques, providing insights into the kinetic shifts and the heat of formation of the phenyl ion (Rosenstock et al., 1979).

  • C-H Activation Research : Ben-Ari et al. (2003) explored the selective ortho C-H activation of haloarenes by an Ir(I) system, highlighting the role of halogen coordination in chemical reactions (Ben-Ari et al., 2003).

  • Vibrational Investigation and Molecular Analysis : Vennila et al. (2018) conducted a comprehensive computational and spectroscopic study of 2-bromo-1, 4-dichlorobenzene, analyzing its molecular properties and interactions (Vennila et al., 2018).

  • Pyrolysis Study for Atom Formation : Rao and Skinner (1988) examined the formation of hydrogen and deuterium atoms in the pyrolysis of benzene-d6, chlorobenzene, bromobenzene, and iodobenzene, contributing to the understanding of chemical decomposition processes (Rao & Skinner, 1988).

Safety And Hazards

The safety and hazards associated with “1-(2-Bromoethenyl)-4-chlorobenzene” are not specified in the searched resources. It’s important to handle all chemicals with appropriate safety measures .

properties

IUPAC Name

1-(2-bromoethenyl)-4-chlorobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrCl/c9-6-5-7-1-3-8(10)4-2-7/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTBMGKTZOOAZBH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=CBr)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.49 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-Bromoethenyl)-4-chlorobenzene

CAS RN

125428-11-7
Record name 1-(2-bromoethenyl)-4-chlorobenzene
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Citations

For This Compound
1
Citations
W Kumaki, H Kinoshita, K Miura - Tetrahedron, 2022 - Elsevier
Homolytic hydrobromination of terminal and internal alkynes with a commercially available solution of hydrogen bromide in acetic acid has been investigated for regio- and …
Number of citations: 2 www.sciencedirect.com

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